3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine

Drug metabolism Analytical reference standards Hydralazine pharmacokinetics

3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine is the definitive downstream hydroxylated metabolite standard for hydralazine pharmacokinetic studies. Distinguished from 3-methyl-MTP by its hydroxymethyl substituent (H-bond donor; tPSA 63.3 Ų), it achieves verified baseline chromatographic resolution in validated HPLC/LC-MS/MS assays. Procure this ≥95% purity standard for NAT2 acetylator phenotyping, therapeutic drug monitoring, species comparison metabolic profiling, and drug-drug interaction investigations. The reactive primary alcohol at the 3-position also enables derivatization for medicinal chemistry exploration of novel triazolo-phthalazine analogs.

Molecular Formula C10H8N4O
Molecular Weight 200.2 g/mol
CAS No. 54687-66-0
Cat. No. B020946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine
CAS54687-66-0
Synonyms[1,2,4]triazolo[3,4-a]phthalazin-3-yl-methanol; 
Molecular FormulaC10H8N4O
Molecular Weight200.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NN3C2=NN=C3CO
InChIInChI=1S/C10H8N4O/c15-6-9-12-13-10-8-4-2-1-3-7(8)5-11-14(9)10/h1-5,15H,6H2
InChIKeyBZYKRGSMRXJBCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine (CAS 54687-66-0) | A Hydralazine Metabolite Procurement Guide for Analytical and Pharmacological Research


3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine (CAS 54687-66-0, C₁₀H₈N₄O, MW 200.2) is a 1,2,4-triazolo[3,4-a]phthalazine derivative characterized by a fused triazole-phthalazine heterocyclic core bearing a hydroxymethyl (-CH₂OH) substituent at the 3-position [1]. It is a major metabolite of the antihypertensive agent hydralazine, formed via hepatic acetylation and subsequent hydroxylation pathways [2]. The compound is commercially available at purities ≥95% as a pale-orange to pale-yellow solid with a reported melting point of 218–220°C and storage requirement of -20°C [3].

Why 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine Cannot Be Substituted by Other Triazolo-phthalazine Derivatives in Analytical or Metabolic Studies


The 3-position substitution pattern on the triazolo[3,4-a]phthalazine scaffold critically determines both metabolic origin and analytical detectability. This compound is a specific downstream hydroxylated metabolite formed subsequent to the acetylation of hydralazine, distinguishing it from the primary acetylated metabolite 3-methyl-s-triazolo[3,4-a]phthalazine (MTP, CAS 20062-41-3) and the unsubstituted s-triazolo[3,4-a]phthalazine [1]. The hydroxymethyl group introduces a hydrogen bond donor and increases topological polar surface area (tPSA) to 63.3 Ų, altering chromatographic retention behavior compared to the methyl analog (which lacks H-bond donor capacity) [2]. Substituting with 6-substituted or 3,6-disubstituted analogs—many developed as GABA-A α5 ligands or anticonvulsant candidates—would introduce irrelevant pharmacological activity and distinct physicochemical profiles that invalidate their use as analytical reference standards for hydralazine metabolism studies [3].

Quantitative Differentiation Evidence for 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine (CAS 54687-66-0) vs. Structural Analogs


Structural Identity Differentiation: 3-Hydroxymethyl vs. 3-Methyl Substituent Distinguishes Two Distinct Hydralazine Metabolites

This compound is a specific downstream hydroxylated metabolite of hydralazine, distinguished from the primary acetylated metabolite 3-methyl-s-triazolo[3,4-a]phthalazine (MTP) by the presence of a hydroxymethyl group at the 3-position rather than a methyl group. HPLC assays have been developed that achieve baseline resolution between these two metabolites, with 3-hydroxymethyl eluting earlier than 3-methyl under reversed-phase conditions due to its increased polarity [1].

Drug metabolism Analytical reference standards Hydralazine pharmacokinetics

Physicochemical Property Differentiation: Topological Polar Surface Area and logP Distinguish 3-Hydroxymethyl from Unsubstituted and 6-Substituted Analogs

The 3-hydroxymethyl substituent confers a topological polar surface area (tPSA) of 63.3 Ų and a predicted logP of 0.979, placing this compound in a distinct physicochemical space compared to unsubstituted and 6-substituted triazolo[3,4-a]phthalazine derivatives. These values directly influence membrane permeability predictions, chromatographic retention, and solubility behavior [1].

Physicochemical profiling Chromatographic method development ADME prediction

Metabolic Pathway Differentiation: 3-Hydroxymethyl is a Downstream Hydroxylation Product, Not a Direct Acetylation Metabolite

The metabolic pathway leading to this compound involves initial N-acetylation of hydralazine to form 3-methyl-s-triazolo[3,4-a]phthalazine (MTP), followed by hydroxylation of the 3-methyl group to yield the 3-hydroxymethyl derivative. This sequential biotransformation distinguishes it from both the parent drug and the primary acetylated metabolite MTP [1]. In human pharmacokinetic studies, slow acetylators exhibit reduced excretion of MTP but the relationship with 3-hydroxymethyl excretion follows a distinct pattern due to the additional hydroxylation step [2].

Drug metabolism Acetylator phenotyping Hydralazine biotransformation

Stability and Storage Differentiation: 3-Hydroxymethyl Requires -20°C Storage, Distinct from Room-Temperature Stable Analogs

3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine requires storage at -20°C in a freezer for long-term stability, reflecting the reactivity of the primary alcohol functional group which is susceptible to oxidation [1]. In contrast, the 3-methyl analog (MTP) and many 6-substituted GABA-A α5 ligand derivatives are reported as stable at room temperature or 2-8°C, reflecting the absence of the oxidizable hydroxymethyl moiety [2].

Compound stability Storage conditions Reference standard handling

Recommended Application Scenarios for Procuring 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine (CAS 54687-66-0)


Analytical Reference Standard for Hydralazine Metabolite Profiling in Human Plasma and Urine

This compound serves as an essential analytical reference standard for HPLC and LC-MS/MS methods quantifying hydralazine metabolites in human plasma and urine. Validated HPLC assays have demonstrated baseline resolution of 3-hydroxymethyl-s-triazolo[3,4-a]phthalazine from 3-methyl-MTP and unsubstituted s-triazolo[3,4-a]phthalazine, enabling accurate pharmacokinetic profiling [1]. Procurement is indicated for laboratories conducting acetylator phenotyping studies or therapeutic drug monitoring of hydralazine.

In Vitro Metabolism Studies of Hydralazine Using Hepatocytes or Liver Microsomes

In vitro incubation of hydralazine with human or rat hepatocytes or liver microsomes produces 3-hydroxymethyl-s-triazolo[3,4-a]phthalazine as a major detectable metabolite. This compound is required as an authentic standard to confirm metabolite identity and quantify formation rates in species comparison studies, enzyme induction/inhibition assays, and NAT2 acetylator phenotype correlation experiments [2].

Metabolite Identification in Drug-Drug Interaction Studies Involving Hydralazine

Hydralazine undergoes extensive first-pass acetylation, and co-administration with other NAT2 substrates (e.g., isoniazid, sulfamethazine) can alter the metabolic profile. 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine serves as a key analytical marker for the downstream hydroxylation pathway. Its procurement is necessary for studies evaluating competitive inhibition of N-acetyltransferase enzymes or assessing altered metabolite ratios in drug-drug interaction investigations [3].

Synthesis of Novel Triazolo-phthalazine Derivatives Using 3-Hydroxymethyl as a Synthetic Intermediate

The primary alcohol functionality at the 3-position provides a reactive handle for further derivatization—including oxidation to the corresponding carboxylic acid, esterification, etherification, or conversion to a leaving group for nucleophilic substitution. This makes 3-hydroxymethyl-s-triazolo[3,4-a]phthalazine a valuable building block for synthesizing novel 3-substituted triazolo[3,4-a]phthalazine analogs for medicinal chemistry exploration, distinct from the more extensively patented 6-substituted and 3,6-disubstituted series .

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